molecular formula C13H11BrN2O3S B3743324 N'-(4-BROMOBENZENESULFONYL)BENZOHYDRAZIDE

N'-(4-BROMOBENZENESULFONYL)BENZOHYDRAZIDE

Cat. No.: B3743324
M. Wt: 355.21 g/mol
InChI Key: JBSPYJRWEOBHIH-UHFFFAOYSA-N
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Description

N’-(4-BROMOBENZENESULFONYL)BENZOHYDRAZIDE is an organic compound that belongs to the class of sulfonyl hydrazides It is characterized by the presence of a bromobenzene sulfonyl group attached to a benzohydrazide moiety

Properties

IUPAC Name

N'-(4-bromophenyl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3S/c14-11-6-8-12(9-7-11)20(18,19)16-15-13(17)10-4-2-1-3-5-10/h1-9,16H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSPYJRWEOBHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-BROMOBENZENESULFONYL)BENZOHYDRAZIDE typically involves the reaction of 4-bromobenzenesulfonyl chloride with benzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of N’-(4-BROMOBENZENESULFONYL)BENZOHYDRAZIDE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N’-(4-BROMOBENZENESULFONYL)BENZOHYDRAZIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation Reactions: Typically carried out in the presence of an acid catalyst.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the sulfonyl group.

    Reduction Products: Reduced forms of the sulfonyl group.

    Hydrazones: Formed from the reaction with aldehydes or ketones.

Scientific Research Applications

N’-(4-BROMOBENZENESULFONYL)BENZOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It is employed in studies involving enzyme inhibition and protein modification.

    Industrial Applications: Used as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(4-BROMOBENZENESULFONYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydrazide moiety can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-BROMOBENZENESULFONYL)BENZOHYDRAZIDE is unique due to the presence of both a bromobenzene sulfonyl group and a benzohydrazide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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